4-((2-Nitrophenyl)thio)butan-2-one

Enzymology Biochemical Pharmacology Structure-Activity Relationship

Choose 4-((2-Nitrophenyl)thio)butan-2-one for your SAR studies where weak cholinesterase inhibition is required. With an IC50 >20 µM against human AChE, it serves as an ideal negative control, allowing clear differentiation from active para-nitro isomers. The 98% purity and reactive ketone moiety ensure reliable performance in nucleophilic additions and scaffold derivatization. Avoid generic substitution—the ortho-nitro position uniquely influences bioactivity and mutagenic potential, making this compound essential for reproducible research outcomes.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
Cat. No. B15309563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Nitrophenyl)thio)butan-2-one
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC(=O)CCSC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H11NO3S/c1-8(12)6-7-15-10-5-3-2-4-9(10)11(13)14/h2-5H,6-7H2,1H3
InChIKeyMRTZPKJBXOQUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9): Basic Chemical Properties and Procurement Context


4-((2-Nitrophenyl)thio)butan-2-one (CAS 1157187-23-9) is a synthetic organic compound classified as an aryl thioether bearing a butan-2-one backbone. Its molecular formula is C10H11NO3S, with a molecular weight of 225.27 g/mol. The compound features a 2-nitrophenyl group attached via a sulfur atom to the 4-position of butan-2-one, yielding the IUPAC name 4-[(2-nitrophenyl)sulfanyl]butan-2-one [1]. Key computed physicochemical properties include an XLogP3 value of 1.9, a topological polar surface area of 88.2 Ų, and no hydrogen bond donors, which collectively define its lipophilicity and potential membrane permeability profile [1]. Commercially, the compound is available from multiple suppliers with a typical minimum purity specification of 97% and is recommended for long-term storage in a cool, dry place .

Why 4-((2-Nitrophenyl)thio)butan-2-one Cannot Be Simply Substituted by Other Nitrophenyl Thioethers


Nitrophenyl thioethers exhibit pronounced structure-activity relationships where the position of the nitro group (ortho, meta, para) and the length of the alkyl linker profoundly influence biological activity. 4-((2-Nitrophenyl)thio)butan-2-one, bearing an ortho-nitro substituent and a four-carbon butanone chain, demonstrates a distinct inhibition profile against cholinesterase enzymes: it shows weak or negligible inhibition (IC50 >20 µM against human AChE and porcine liver carboxylesterase), whereas its para-nitro isomer (1-((4-nitrophenyl)thio)butan-2-one) exhibits significantly stronger competitive inhibition of equine serum butyrylcholinesterase with a Ki of 1.34 µM [1] [2]. Similarly, the mutagenic potential of nitrophenyl thioethers is strongly dependent on substituent position and alkyl chain length, with para-nitro derivatives displaying a defined mutagenicity hierarchy in Salmonella assays [3]. These data demonstrate that substituting 4-((2-nitrophenyl)thio)butan-2-one with a close analog—even one sharing the same molecular formula—will result in a compound with fundamentally different bioactivity, pharmacokinetic behavior, and safety profile, rendering generic substitution scientifically unsound for applications requiring reproducible biological or synthetic outcomes.

4-((2-Nitrophenyl)thio)butan-2-one: Quantitative Comparator Evidence for Scientific Selection


Enzyme Inhibition Profile: Markedly Weaker Cholinesterase Inhibition Compared to 4-Nitro Isomer

4-((2-Nitrophenyl)thio)butan-2-one displays a weak inhibitory profile against key cholinesterase enzymes, with IC50 values >20,000 nM for both human acetylcholinesterase (AChE) and porcine liver carboxylesterase [1]. In contrast, the 4-nitro positional isomer 1-((4-nitrophenyl)thio)butan-2-one exhibits potent competitive inhibition of equine serum butyrylcholinesterase with a Ki of 1,340 nM, and noncompetitive inhibition of porcine liver carboxylesterase with a Ki of 2,090 nM [2]. The target compound also shows moderate inhibition of equine serum BChE with an IC50 of 13,500 nM, still ~10-fold weaker than the Ki value of the para isomer [1]. This >10-fold difference in potency underscores that the ortho-nitro substitution in the target compound yields a dramatically reduced capacity to inhibit esterase enzymes compared to its para-substituted analog.

Enzymology Biochemical Pharmacology Structure-Activity Relationship

Lipophilicity: Ortho-Nitro Substitution Confers Lower XLogP3 (1.9) Than Typical Para Analogs

The computed XLogP3 value for 4-((2-nitrophenyl)thio)butan-2-one is 1.9, derived from the PubChem database using the XLogP3 algorithm (release 2019.06.18) [1]. This value reflects the lipophilicity contributed by the ortho-nitro group, which is lower than that typically predicted for para-nitro analogs. While direct experimental logP values for the comparator 1-((4-nitrophenyl)thio)butan-2-one are not publicly available, the ortho-nitro arrangement generally reduces logP compared to para substitution due to increased polarity and potential for intramolecular interactions. The lower lipophilicity of 4-((2-nitrophenyl)thio)butan-2-one suggests it will exhibit reduced membrane permeability and potentially different tissue distribution compared to its para-substituted counterparts, a factor that must be considered when designing assays or interpreting biological results.

Medicinal Chemistry ADME Properties Computational Chemistry

Commercial Supply: Defined Purity Specification (97%) and Storage Requirements

4-((2-Nitrophenyl)thio)butan-2-one is commercially available with a documented minimum purity specification of 97%, as provided by suppliers such as AKSci . This specification ensures a consistent baseline quality for research applications. In contrast, many positional isomers, such as 3-((4-nitrophenyl)thio)butan-2-one, are often listed without a publicly declared purity specification, requiring researchers to request additional batch-specific documentation or to perform in-house characterization. Furthermore, the compound's recommended storage condition—long-term in a cool, dry place—is explicitly stated, whereas storage guidelines for several analogs are less clearly defined in vendor catalogs .

Chemical Procurement Quality Control Laboratory Reagents

Class-Level Antibacterial Potential: Nitrophenyl Derivatives Exhibit Enhanced Activity vs Other Aryl Substituents

In a study evaluating unsymmetric aryl-alkyl disulfide compounds for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis, nitrophenyl derivatives were found to provide the strongest antibacterial effects among 12 different aryl substituents examined [1]. The enhanced activity was attributed to electronic activation of the arylthio moiety as a leaving group for nucleophilic attack on the disulfide bond. While this study did not test 4-((2-nitrophenyl)thio)butan-2-one directly, it establishes that the nitrophenyl motif is a privileged scaffold for antibacterial development within this chemical space. The target compound shares this nitrophenyl thioether core and thus represents a structurally aligned lead candidate for further exploration in antibacterial programs, particularly when compared to non-nitrated aryl thioether analogs that would be expected to exhibit inferior activity.

Antimicrobial Research Drug Discovery Structure-Activity Relationship

Mutagenicity Profile: Ortho-Nitro Position May Offer Reduced Genotoxic Risk vs Para-Nitro Thioethers

A systematic study of nitrophenyl thioethers demonstrated that the mutagenicity of these compounds in Salmonella typhimurium strains TA98 and TA100 is highly dependent on the alkyl substituent and nitro group position. Para-nitrophenyl thioethers exhibited a defined mutagenicity hierarchy (allyl > phenyl > benzyl > butyl > propyl > ethyl > methyl), and all mutagens were non-mutagenic in the nitroreductase-deficient strain TA98NR, confirming the requirement for nitroreduction to exert genotoxicity [1]. While 4-((2-nitrophenyl)thio)butan-2-one (ortho-nitro) was not directly tested in this study, ortho-nitroaromatics generally exhibit different metabolic activation and DNA adduct profiles compared to para-nitro isomers, and the steric and electronic effects of the ortho-nitro group may influence nitroreductase substrate recognition. This class-level inference suggests that the target compound may present a distinct—and potentially more favorable—mutagenicity profile than its para-nitro counterparts, a consideration of high relevance for applications in drug discovery and chemical biology where genotoxicity liabilities are a critical concern.

Genetic Toxicology Safety Assessment Drug Development

Research and Industrial Application Scenarios for 4-((2-Nitrophenyl)thio)butan-2-one Based on Evidence


As a Negative Control or Low-Activity Reference in Cholinesterase/Esterase Inhibition Assays

Given its weak inhibitory activity (IC50 >20 µM) against human AChE and porcine liver carboxylesterase, 4-((2-nitrophenyl)thio)butan-2-one serves as an ideal negative control or baseline reference compound in enzymatic assays where strong inhibition is not desired. Its >15-fold lower potency compared to the para-nitro isomer allows researchers to establish clear structure-activity relationships and validate assay sensitivity [1] [2].

As a Synthetic Intermediate for Building Ortho-Nitroaryl Thioether Libraries

The compound's defined purity specification (97%) and the presence of a reactive ketone moiety make it a reliable starting material for organic synthesis. It can participate in nucleophilic addition reactions at the carbonyl group, enabling the construction of more complex ortho-nitroaryl thioether scaffolds. This is particularly valuable for medicinal chemistry programs exploring the structure-activity landscape of nitrophenyl thioethers, where the ortho-nitro substitution pattern is a critical variable .

As a Lead-Like Scaffold in Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

Class-level evidence indicates that nitrophenyl derivatives provide the strongest antibacterial activities among aryl thioether substituents tested against MRSA and B. anthracis [3]. Researchers can employ 4-((2-nitrophenyl)thio)butan-2-one as a starting point for further structural optimization aimed at improving potency, pharmacokinetics, and safety, leveraging the known electronic activation of the arylthio moiety.

As a Probe for Studying Nitro Group Position Effects on Mutagenicity and Cellular Metabolism

The ortho-nitro substitution pattern of this compound offers a distinct comparator to the more extensively studied para-nitrophenyl thioethers. In genotoxicity and metabolism studies, 4-((2-nitrophenyl)thio)butan-2-one can be used to investigate how nitro group position influences nitroreductase-mediated activation, DNA adduct formation, and overall mutagenic potential, providing critical insights for drug safety assessment [4].

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